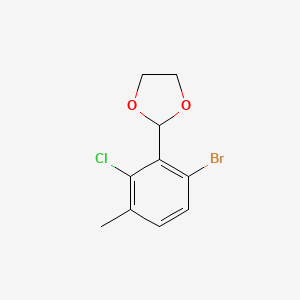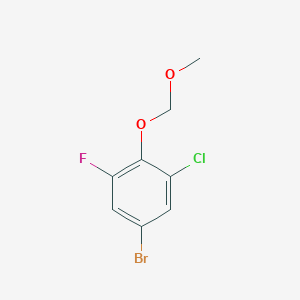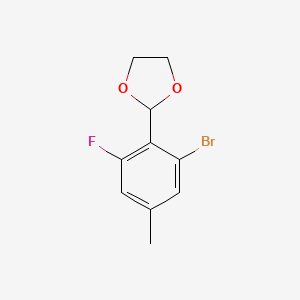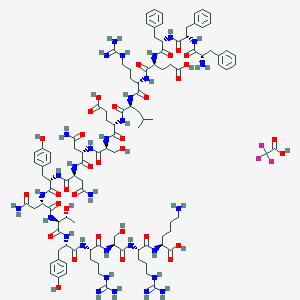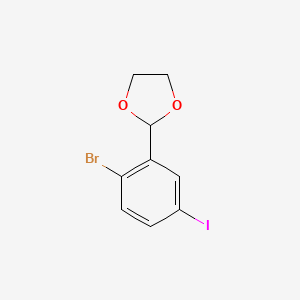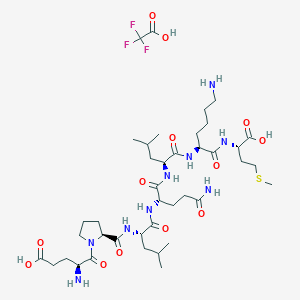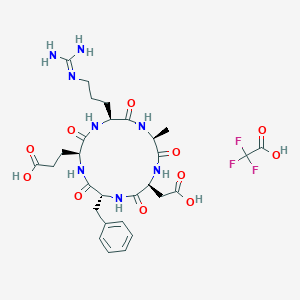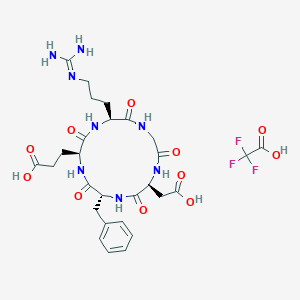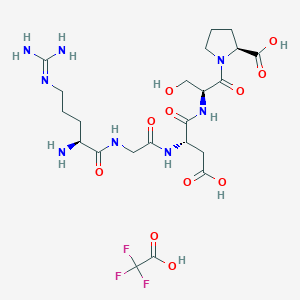
H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate” is a peptide that has been shown to inhibit fibronectin binding to platelet-binding sites . It is also known as GRGDSP . The integrin-binding heptapeptide GRGDSPC can be easily linked to carriers or surfaces .
Molecular Structure Analysis
The empirical formula of “this compound” is C22H37N9O10 . The molecular weight is 587.58 .
Physical And Chemical Properties Analysis
The peptide is a white to off-white lyophilized solid . It is soluble in water and 5% acetic acid . The peptide should be stored at temperatures below -15°C .
Mécanisme D'action
Target of Action
The primary target of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is fibronectin . Fibronectin is a high-molecular weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. It plays a crucial role in cell adhesion, growth, migration, and differentiation, and it is important for processes such as wound healing and embryonic development .
Mode of Action
This compound interacts with its target by binding to the fibronectin . This binding inhibits the function of fibronectin, thereby affecting the cellular processes that it regulates .
Biochemical Pathways
The compound’s interaction with fibronectin affects various biochemical pathways. For instance, it can inhibit the growth of carcinoma cell lines and induce apoptosis in tumor cells by binding to receptors on the surface of cancer cells . It can also promote wound healing by stimulating collagen production .
Pharmacokinetics
It is known that the compound is supplied as a trifluoroacetate salt and is typically stored at -20°c . It is also hygroscopic, meaning it readily absorbs moisture from the environment .
Result of Action
The binding of this compound to fibronectin can result in various molecular and cellular effects. For example, it can inhibit the function of fibronectin, affecting cell adhesion, growth, migration, and differentiation . It can also inhibit the growth of carcinoma cell lines, induce apoptosis in tumor cells , and promote wound healing by stimulating collagen production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness can be influenced by the specific cellular environment in which it is acting, including the presence of other molecules and the state of the target cells .
Avantages Et Limitations Des Expériences En Laboratoire
H-RGDSP-OH H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has several advantages for laboratory experiments. The peptide is easy to synthesize, stable, and can be conjugated to a variety of molecules. In addition, the peptide has been shown to be effective in a variety of cell types. However, there are some limitations to the use of H-RGDSP-OH this compound in laboratory experiments. The peptide is not very soluble in water, and can be difficult to purify. In addition, the peptide may not be effective in all cell types.
Orientations Futures
H-RGDSP-OH H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has a variety of potential applications in the future. The peptide could be used to target specific cells for drug delivery, as well as to modulate cell signaling pathways and gene expression. In addition, the peptide could be used to study the role of integrin receptors in cell adhesion and migration. Finally, the peptide could be used to study the effects of cell adhesion and migration on disease progression.
Méthodes De Synthèse
H-RGDSP-OH H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is synthesized through a solid-phase peptide synthesis method. The peptide is synthesized on a solid support, such as a polystyrene bead, using a combination of chemical reactions. The peptide is then cleaved from the solid support using a reagent, such as trifluoroacetic acid (this compound). The peptide is then purified and characterized using a variety of techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
H-RGDSP-OH H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used in a variety of scientific research applications, including cell adhesion, cell migration, and drug delivery. The peptide has been shown to inhibit cell adhesion and cell migration by blocking integrin-mediated adhesion, thus preventing the formation of cell-cell junctions. In addition, the peptide has been used as a drug delivery vehicle to target specific cells, as it can be conjugated to a variety of molecules, such as antibodies, peptides, and small molecules.
Analyse Biochimique
Biochemical Properties
H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been shown to inhibit fibronectin binding to platelet-binding sites . This interaction with fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, suggests that this compound may play a role in cell adhesion processes .
Cellular Effects
In terms of cellular effects, this compound has been found to enhance cell viability in PEG-based hydrogels . This suggests that the peptide may influence cell function by promoting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its interaction with fibronectin . By inhibiting fibronectin binding to platelet-binding sites, it may affect cellular adhesion and migration processes .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N8O9.C2HF3O2/c21-10(3-1-5-24-20(22)23)16(33)25-8-14(30)26-11(7-15(31)32)17(34)27-12(9-29)18(35)28-6-2-4-13(28)19(36)37;3-2(4,5)1(6)7/h10-13,29H,1-9,21H2,(H,25,33)(H,26,30)(H,27,34)(H,31,32)(H,36,37)(H4,22,23,24);(H,6,7)/t10-,11-,12-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMYZNOPURJEK-KRBYAKJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35F3N8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

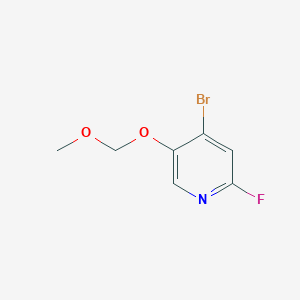
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

